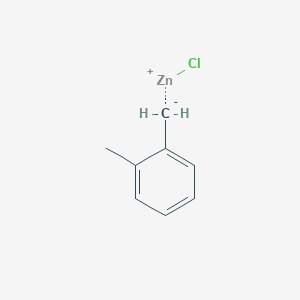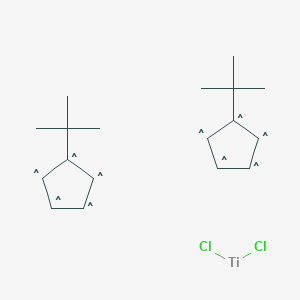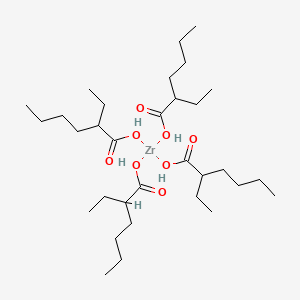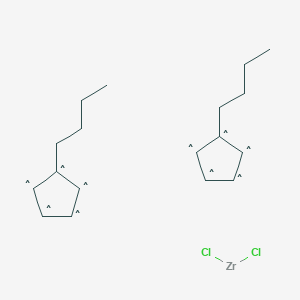
2 5-Difluorobenzylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5ClF2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C7H5ClF2+Zn→C7H5ClF2Zn
The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting material to the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-difluorobenzylzinc chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反応の分析
Types of Reactions
2,5-Difluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are often carried out at elevated temperatures to increase reaction rates.
Major Products Formed
Alcohols: Formed through the addition of 2,5-difluorobenzylzinc chloride to carbonyl compounds.
Aryl-Substituted Compounds: Formed through cross-coupling reactions with aryl halides.
科学的研究の応用
2,5-Difluorobenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
作用機序
The mechanism of action of 2,5-difluorobenzylzinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom.
類似化合物との比較
Similar Compounds
- 2,6-Difluorobenzylzinc chloride
- 3,5-Difluorobenzylzinc chloride
- 2,5-Difluorobenzyl chloride
Uniqueness
2,5-Difluorobenzylzinc chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and selectivity in chemical reactions. The presence of two fluorine atoms in the ortho and para positions relative to the benzyl group provides distinct electronic properties that differentiate it from other similar compounds.
特性
分子式 |
C7H5ClF2Zn |
|---|---|
分子量 |
227.9 g/mol |
IUPAC名 |
chlorozinc(1+);1,4-difluoro-2-methanidylbenzene |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
UAHNIMYAJUQSNU-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


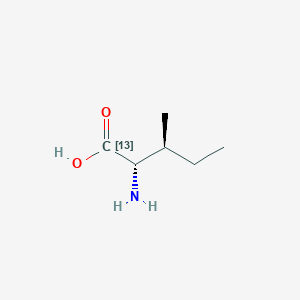

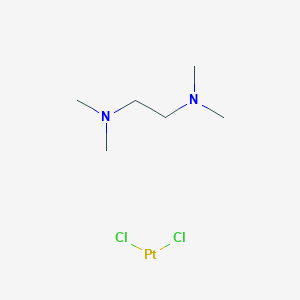

![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
